6-Bromo-1-methylimidazo[1,5-a]pyridine
Overview
Description
6-Bromo-1-methylimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1546280-79-8 . It has a molecular weight of 211.06 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI key for this compound is YINHFWLVRXVMOL-UHFFFAOYSA-N . This key can be used to identify the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 211.06 .Scientific Research Applications
Chemical Synthesis and Modification
6-Bromo-1-methylimidazo[1,5-a]pyridine and related compounds serve as key intermediates in the synthesis of complex chemical structures. These compounds are utilized in various chemical reactions to construct novel polyheterocyclic ring systems, which are crucial for the development of new materials and drugs. For instance, the reaction of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents led to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. These compounds have shown potential in various applications due to their unique chemical properties (Abdel‐Latif et al., 2019).
Biological Activity and Pharmaceutical Research
Compounds derived from this compound exhibit significant biological activities, making them valuable in pharmaceutical research. They have been studied for their potential as immunosuppressors, immunostimulators, and radical scavengers, showing promising results against various immune cells and radical species. Moreover, some derivatives demonstrated substantial cytotoxicity against different cancer cell lines, marking them as potential candidates for anticancer drugs (Abdel‐Aziz et al., 2011).
Material Science and Chemistry
In material science and chemistry, the halogenation reactions of imidazo[1,5-a]pyridine derivatives play a critical role. These reactions lead to the formation of various halogenated products, which are essential in the synthesis of more complex chemical structures. The bromination and chlorination processes are particularly important, as they introduce bromine and chlorine atoms into the molecular structure, significantly altering the chemical properties and reactivity of the compounds (Yutilov et al., 2005).
Safety and Hazards
6-Bromo-1-methylimidazo[1,5-a]pyridine is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-1-methylimidazo[1,5-a]pyridine, has been well studied in the past decade . The recent advances in the synthesis of these compounds from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
It’s worth noting that imidazopyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
Some imidazopyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazopyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-methylimidazo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the detoxification processes . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and the flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to the formation of by-products that could have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the enhancement of detoxification processes . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can significantly impact its biochemical and cellular effects.
Properties
IUPAC Name |
6-bromo-1-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8-3-2-7(9)4-11(8)5-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINHFWLVRXVMOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CN2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546280-79-8 | |
Record name | 6-bromo-1-methylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.